molecular formula C25H38F3N9O11 B6295477 Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate CAS No. 2022956-43-8

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate

Cat. No.: B6295477
CAS No.: 2022956-43-8
M. Wt: 697.6 g/mol
InChI Key: WNTNLCKLVHUTEI-WFGXUCIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is a cyclic peptide compound known for its potent biological activity. It is a selective inhibitor of integrin αVβ3, which plays a crucial role in cell adhesion and signaling. This compound is widely used in scientific research due to its ability to modulate integrin-mediated processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cyclization: The linear peptide is cleaved from the resin and cyclized in solution using coupling agents like EDCI.

    Purification: The cyclic peptide is purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale chromatography systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of peptide bonds using reagents like hydrogen peroxide.

    Reduction: Reduction of disulfide bonds using agents like DTT.

    Substitution: Nucleophilic substitution reactions involving the side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: DTT, TCEP.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of peptide fragments, while reduction can yield reduced peptides with free thiol groups.

Scientific Research Applications

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in cell adhesion, migration, and signaling.

    Medicine: Explored as a potential therapeutic agent for diseases involving integrin αVβ3, such as cancer and osteoporosis.

    Industry: Utilized in the development of integrin-targeting drugs and diagnostic tools.

Mechanism of Action

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate exerts its effects by binding to integrin αVβ3, inhibiting its interaction with extracellular matrix proteins. This inhibition disrupts integrin-mediated signaling pathways, leading to altered cell adhesion, migration, and survival. The molecular targets include the integrin αVβ3 receptor and downstream signaling molecules like focal adhesion kinase (FAK) and Src.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(RGDyK) Trifluoroacetate: Another cyclic peptide with similar integrin inhibitory activity.

    Cyclo(RGDfV) Trifluoroacetate: Known for its high affinity for integrin αVβ3.

    Cyclo(RGDyC) Trifluoroacetate: Used in imaging and therapeutic applications.

Uniqueness

Cyclo(-Gly-Arg-Gly-Glu-Ser-Pro) Trifluoroacetate is unique due to its specific amino acid sequence, which confers high selectivity and potency for integrin αVβ3. Its cyclic structure enhances stability and resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

3-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N9O9.C2HF3O2/c24-23(25)26-7-1-3-12-19(38)27-9-16(34)30-13(5-6-18(36)37)20(39)31-14(11-33)22(41)32-8-2-4-15(32)21(40)28-10-17(35)29-12;3-2(4,5)1(6)7/h12-15,33H,1-11H2,(H,27,38)(H,28,40)(H,29,35)(H,30,34)(H,31,39)(H,36,37)(H4,24,25,26);(H,6,7)/t12-,13-,14-,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTNLCKLVHUTEI-WFGXUCIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CCC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38F3N9O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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